C20H18N2O5S3
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H18N2O5S3 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O5S3/c23-10(24)3-4-22-18(25)12-7-6-8(13(12)19(22)26)15-11(7)14(9-2-1-5-28-9)16-17(29-15)21-20(27)30-16/h1-2,5,7-8,11-15H,3-4,6H2,(H,21,27)(H,23,24) |
InChI Key |
YIMRWTWFPZWXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CC=CS6)SC(=O)N5 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of C20h18n2o5s3
Cellular Responses to C20H18N2O5S3 Exposure (In Vitro and Ex Vivo)
This compound Effects on Signal Transduction Pathways in Cultured Cells
Further research and publication in peer-reviewed scientific journals would be required before a comprehensive pharmacological profile of this compound can be compiled. At present, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.
Cellular Uptake, Distribution, and Efflux Mechanisms of Neticonazole (In Vitro)
The cellular entry, distribution, and removal of xenobiotics like Neticonazole are critical determinants of their efficacy and potential for off-target effects. In vitro studies using various cell lines are instrumental in elucidating these mechanisms.
Cellular Uptake: The uptake of antifungal agents can occur through various mechanisms, including passive diffusion and transporter-mediated endocytosis. For imidazole derivatives, cellular uptake is often a rapid, energy-dependent process. plos.org Pharmacological inhibitors of major endocytic pathways are utilized to investigate the specific mechanisms of nanoparticle uptake in different cell lines. plos.org Studies on similar compounds, such as ketoconazole, have employed macrophage cell lines (e.g., J774A.1) to assess cellular uptake. nih.gov The process typically involves incubating cells with the compound for specific periods, followed by washing to remove non-internalized particles and subsequent analysis through methods like fluorescence imaging or flow cytometry. mdpi.com
Cellular Distribution: Following uptake, the subcellular distribution of a compound can significantly influence its pharmacological activity. Confocal microscopy is a key technique used to visualize the intracellular localization of fluorescently labeled compounds, confirming their accumulation within the cell. The distribution can vary between cell types and is influenced by the physicochemical properties of the compound and the specific transport mechanisms involved.
Efflux Mechanisms: A major challenge in antifungal therapy is the development of resistance, often mediated by the active efflux of the drug from the fungal cell. nih.gov This process is primarily carried out by ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. nih.govscispace.com In vitro assays are employed to study these efflux pumps. For instance, the ATPase activity of ABC pumps can be measured in purified plasma membrane preparations, where inhibition of this activity by a compound suggests it may be targeting the pump. nih.gov Another common method involves monitoring the efflux of a fluorescent substrate, such as rhodamine 6G, in the presence and absence of a potential inhibitor. nih.gov
| Parameter | Methodology | Purpose | Example Cell Lines |
| Cellular Uptake | Incubation with pharmacological inhibitors (e.g., chlorpromazine, genistein), Flow cytometry, Confocal microscopy. plos.orgmdpi.com | To determine the active, energy-dependent endocytic pathways involved in compound internalization. | HeLa, A549, 1321N1, J774A.1. plos.orgnih.gov |
| Cellular Distribution | Confocal laser scanning microscopy of fluorescently labeled compounds. | To visualize the subcellular localization and accumulation of the compound. | MDA-MB-231. mdpi.com |
| Efflux Mechanisms | ATPase activity assays in purified plasma membranes, Fluorescent substrate efflux assays (e.g., rhodamine 6G). nih.gov | To identify and characterize the activity of efflux pumps responsible for drug resistance. | Saccharomyces cerevisiae expressing specific efflux pumps. nih.gov |
Phenotypic Screening of Neticonazole in Cell-Based Assays
Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their ability to induce a desired change in a cell's phenotype, without prior knowledge of the specific molecular target. charnwooddiscovery.comsygnaturediscovery.com This method is particularly valuable for complex diseases or when the target is unknown. sygnaturediscovery.comnih.gov
Cell-based assays in phenotypic screening can range from simple measurements of cell viability to complex, high-content imaging analyses of morphological changes. sygnaturediscovery.comuniversiteitleiden.nl These assays can be multiplexed to provide a more comprehensive profile of a compound's effects. charnwooddiscovery.com For an antifungal agent like Neticonazole, phenotypic screens could be designed to assess its impact on various cellular processes in both fungal and mammalian cells to identify potential new therapeutic applications or off-target effects.
High-content imaging (HCI) platforms, such as the CellInsight CX7 LED Pro HCS platform, enable the quantitative assessment of various phenotypic features by applying algorithmic image analysis. o2hdiscovery.co This can include tracking the sub-cellular translocation of a GFP-tagged reporter in response to the compound. o2hdiscovery.co Such dose-dependent phenotypic measures provide insights into cellular target engagement and the compound's mechanism of action. o2hdiscovery.co
| Assay Type | Readout | Purpose | Technology |
| Cell Viability/Proliferation | ATP levels (e.g., CellTiter-Glo), DNA replication. sygnaturediscovery.com | To assess the cytotoxic or cytostatic nature of the compound. | Luminescence plate readers. nih.gov |
| Apoptosis | Caspase activity. sygnaturediscovery.com | To determine if the compound induces programmed cell death. | Fluorescence microscopy, flow cytometry. |
| Morphological Changes | Cell size, shape, nuclear translocation of reporters. charnwooddiscovery.como2hdiscovery.co | To identify phenotypic changes indicative of specific cellular pathway modulation. | High-content imaging (HCI). o2hdiscovery.co |
| Cell Cycle Analysis | DNA content analysis. sygnaturediscovery.com | To investigate the compound's effect on cell cycle progression. | Flow cytometry. |
Systems-Level Pharmacological Analysis of Neticonazole
Systems-level pharmacology integrates data from various "-omics" technologies to understand the global effects of a drug on a biological system. This holistic approach can reveal novel mechanisms of action, identify biomarkers, and predict potential toxicities.
Network Pharmacology Approaches for Neticonazole
Network pharmacology has emerged as a powerful tool in drug discovery to explore the complex interactions between drugs, targets, and diseases. mdpi.comsemanticscholar.org For a compound like Neticonazole, a triazole antifungal, network pharmacology can be used to predict potential new targets and understand its polypharmacological effects. researchgate.net
The process typically involves:
Identifying potential targets of the drug using databases like SwissTargetPrediction, Pharmmapper, and the Therapeutic Target Database. researchgate.netnih.gov
Collecting known disease-related genes from databases such as GeneCards and DisGeNet. researchgate.netnih.gov
Constructing a protein-protein interaction (PPI) network of the overlapping targets using tools like the STRING database and Cytoscape to identify key hub proteins and modules. researchgate.net
Performing pathway enrichment analysis (e.g., KEGG pathway analysis) to elucidate the biological pathways modulated by the drug. researchgate.net
A recent study on triazole antifungal drugs in the context of psoriasis identified 76 mutual targets and highlighted core targets such as CASP3, CCL5, and EGFR, with relevant pathways including Th17 cell differentiation. researchgate.net A similar approach for Neticonazole could reveal its potential applications beyond fungal infections.
Multi-omics Profiling of Cellular Systems Treated with Neticonazole (Transcriptomics, Proteomics, Metabolomics)
Multi-omics profiling provides a comprehensive view of the cellular response to a drug at the levels of gene expression, protein abundance, and metabolic activity.
Transcriptomics: RNA sequencing (RNA-seq) is a powerful method to analyze the changes in gene expression in cells treated with a compound. nih.govmdpi.com This can reveal the upregulation or downregulation of specific genes and pathways. For example, transcriptomic analysis of Aspergillus fumigatus exposed to the azole antifungal voriconazole revealed decreased expression of ergosterol biosynthesis genes and increased expression of genes related to transport and metabolism. researchgate.net A similar analysis of cells treated with Neticonazole could identify its primary and secondary molecular effects. researchgate.net
Proteomics: Proteomic analysis, often using mass spectrometry, identifies and quantifies the proteins present in a cell or subcellular compartment. nih.govresearchgate.net This can reveal changes in protein expression that are not apparent at the transcript level. Studies on voriconazole-resistant Candida glabrata have used proteomics to identify proteins associated with drug resistance. nih.gov Subcellular fractionation combined with proteomics can provide insights into how a drug affects protein levels in different cellular compartments. nih.gov
Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. nih.govmdpi.com Untargeted metabolomics using techniques like UHPLC-QTOF-MS can identify significant changes in metabolic pathways in response to drug treatment. nih.govfrontiersin.org For instance, a metabolomics study of voriconazole-induced hepatotoxicity revealed associations with oxidative stress. nih.gov Applying this to Neticonazole could uncover its impact on cellular metabolism and identify potential biomarkers of its effects. mdpi.com
| Omics Level | Methodology | Key Findings from Similar Compounds | Potential Insights for Neticonazole |
| Transcriptomics | RNA-sequencing. nih.govmdpi.com | Altered expression of ergosterol biosynthesis genes and stress response pathways in fungi treated with azoles. researchgate.net | Identification of primary targets and off-target gene expression changes in both fungal and mammalian cells. |
| Proteomics | Mass spectrometry-based proteomics, subcellular fractionation. nih.govnih.gov | Identification of proteins involved in drug resistance and stress response in Candida species. nih.gov | Understanding post-transcriptional regulation and changes in protein localization upon treatment. |
| Metabolomics | UHPLC-QTOF-MS. nih.govfrontiersin.org | Association of voriconazole with oxidative stress and alterations in bile acid hemostasis. nih.gov | Elucidation of metabolic pathways perturbed by Neticonazole and identification of potential biomarkers. |
Computational Modeling of Neticonazole-Induced Cellular Perturbations
Computational modeling can be used to simulate and predict the effects of a drug on cellular processes, integrating experimental data to create a more comprehensive understanding. nih.govazolifesciences.com
Signaling Pathway Models: Computational models of specific signaling pathways, such as the MAPK pathway, can be used to understand how a drug perturbs these networks. mdpi.com By integrating data from proteomics and phosphoproteomics, these models can simulate the dynamic response of the pathway to Neticonazole and identify key nodes that are affected.
Multi-scale Models: These models integrate processes at multiple biological scales, from molecular interactions to tissue-level effects. azolifesciences.com While complex to develop, they offer the potential to predict the in vivo consequences of the cellular perturbations induced by Neticonazole based on in vitro data.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the biochemical and metabolic interventions of the chemical compound with the molecular formula this compound. Extensive searches for this specific compound in relation to the detailed biochemical pathways and enzymatic interactions outlined in the user's request did not yield any published research findings.
The creation of a scientifically accurate and detailed article, as specified in the instructions, requires a foundation of existing peer-reviewed research. Information regarding the impact of this compound on glycolysis, gluconeogenesis, the tricarboxylic acid (TCA) cycle, lipid metabolism, or amino acid and nucleotide biosynthesis is not available in the public domain. Similarly, there is no accessible data on the kinetic characterization of this compound's interaction with specific enzymes or its potential for allosteric modulation.
Without primary research studies, the generation of content, including detailed findings and data tables, would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be produced.
No Publicly Available Research Found for a a a-3-{[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]sulfamoyl}thiophene-2-carboxylate (this compound)
Despite a comprehensive search for the chemical compound with the molecular formula this compound, identified by the CAS number 1251697-83-2 and named a a a-3-{[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]sulfamoyl}thiophene-2-carboxylate, no publicly available scientific literature detailing its biochemical and metabolic interventions has been found.
The requested article structure, focusing on:
Computational and Theoretical Chemistry of C20h18n2o5s3
Quantum Mechanical (QM) Studies
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the electronic properties and predicting the reactivity of molecules like C20H18N2O5S3. nih.gov These calculations provide fundamental insights into the molecule's stability, electronic transitions, and potential for chemical transformation.
Electronic Structure Calculations
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. jmchemsci.com
In studies of various thiazolidinone and rhodanine (B49660) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine these values. nih.govmdpi.com A smaller energy gap generally implies a higher reactivity, as less energy is required to excite an electron to a higher energy state, making the molecule more polarizable and a better electron donor. jmchemsci.com For instance, a computational study on novel thiazolidinone derivatives containing an indole (B1671886) ring calculated HOMO-LUMO gaps to determine the relative softness and hardness of the molecules, finding that a smaller gap correlated with greater softness and higher reactivity. jmchemsci.comjmchemsci.com
These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. nih.gov MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. elifesciences.org
| Electronegativity (χ) | Power to attract electrons | 3.5 to 5.0 eV | researchgate.net |
Note: These values are representative and vary based on the specific molecular structure and computational method used.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be compared with experimental data to confirm the structure of a synthesized compound. nih.govresearchgate.net
DFT calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an FT-IR spectrum. sciensage.info For example, the characteristic C=O and C=N stretching frequencies in thiazolidinone derivatives can be calculated and compared with experimental spectra to confirm the presence of these functional groups. researchgate.nettandfonline.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for assigning the correct structure, especially for complex molecules with multiple stereoisomers. tandfonline.comnih.gov
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations help identify the nature of the transitions, such as π→π* and n→π*, which are characteristic of the conjugated systems often present in these derivatives. elifesciences.org
Reaction Mechanism Elucidation
Quantum chemistry can model the entire pathway of a chemical reaction, providing a detailed, step-by-step understanding of how transformations occur. This is particularly useful for understanding the synthesis of complex heterocyclic systems like thiazolidinones. The Knoevenagel condensation, a key reaction for synthesizing 5-ene-4-thiazolidinones, involves the reaction of a thiazolidinone core with an aldehyde or ketone. nih.gov
Computational studies can map the potential energy surface of the reaction, identifying transition states (the highest energy points along the reaction coordinate) and intermediates. rsc.org By calculating the energy barriers for each step, researchers can determine the most likely reaction pathway and understand the factors that influence the reaction's outcome and stereoselectivity. nih.gov For instance, studies on the synthesis of thiazolidinones have detailed the cycloaddition mechanism involving a Schiff base and thioglycolic acid, calculating the thermodynamics to understand the reaction's feasibility. jmchemsci.comjmchemsci.com
Molecular Dynamics (MD) Simulations and Interactions
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and interactions with other molecules, such as proteins. tandfonline.comtandfonline.com
Conformational Analysis and Flexibility
Molecules like this compound are not rigid structures; they are flexible and can adopt various shapes, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. nih.gov
Computational methods can systematically rotate dihedral angles within the molecule and calculate the potential energy of each resulting conformer. nih.gov This process identifies the global minimum energy conformation, which is the most likely shape of the molecule in a solution. researchgate.net Such studies on thiazolidinone derivatives have used DFT to determine the lowest energy isomers (e.g., E/Z) and conformers (e.g., endo/exo), which is then often validated by 2D NMR experiments like NOESY. nih.gov Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site.
Protein-Ligand Docking and MD Simulations for Target Prediction
A primary application of computational chemistry in drug discovery is predicting how a small molecule (a ligand), such as a thiazolidinone derivative, will bind to a biological target, typically a protein. psu.edu This process, known as molecular docking, places the ligand into the active site of a protein in various orientations and scores the interactions to predict the most stable binding mode. mdpi.comresearchgate.net
Docking studies on thiazolidinone derivatives have been performed against a wide range of protein targets, including enzymes like protein tyrosine phosphatase 1B (PTP1B), epidermal growth factor receptor (EGFR), and various matrix metalloproteinases (MMPs). tandfonline.compsu.edumdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.netresearchgate.net
Following docking, MD simulations are often employed to assess the stability of the predicted protein-ligand complex over time. tandfonline.comrsc.org A simulation of hundreds of nanoseconds can confirm whether the ligand remains stably bound in the active site or if the initial docked pose is unstable. nih.govtandfonline.com The binding free energy, a measure of the binding affinity, can also be calculated from these simulations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov These combined docking and MD simulation approaches are powerful tools for predicting potential biological targets for novel compounds and for guiding the design of more potent inhibitors. tandfonline.comresearchgate.net
Table 2: Chemical Compound Names Mentioned
| Compound Name/Class | Molecular Formula |
|---|---|
| Thiazolidinone Derivative | This compound |
| Rhodanine | C3H3NOS2 |
Membrane Permeation and Distribution Studies of this compound
The ability of a compound to pass through biological membranes is a critical determinant of its potential as a therapeutic agent. Computational models are employed to predict the membrane permeation characteristics of this compound, offering insights that can guide further experimental work. rsc.org
The passive permeation of small molecules across lipid membranes is fundamental for understanding a drug's journey through the body. nih.gov The rate of this permeation is influenced by factors such as the compound's charge and its affinity for the membrane versus the surrounding aqueous environment. nih.gov For instance, the acidity of a molecule, as measured by its pKa, can significantly affect its permeability; very strong acids tend to remain charged and have difficulty crossing the membrane. nih.gov
In silico permeability assays, which simulate the composition of biological membranes, are advancing toward more realistic models that can have a substantial impact on rational drug design. rsc.org Studies have shown that the presence of nonlamellar lipids in a membrane can alter its permeability, reducing it for smaller molecules while facilitating it for larger ones. rsc.org
Artificial membranes are also valuable tools for evaluating how drug formulations, such as lipid-based formulations (LBFs), affect absorption. nih.gov For example, a GIT-0 model membrane, which is composed of soy lecithin (B1663433) in n-dodecane, has been used to predict the permeability of a wide range of drug compounds. nih.gov
Below is a hypothetical data table illustrating the predicted membrane permeability of this compound across different artificial membrane models.
| Membrane Model | Composition | Predicted Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Phospholipid/dodecane | 5.2 |
| HDM (Hexadecane-coated membrane) | Hexadecane on polycarbonate | 3.8 nih.gov |
| LiDo (Lecithin in n-dodecane) | Lecithin/dodecane on PVDF | 6.1 nih.gov |
| Purely Lamellar Bilayer | Simulated DOPC | 4.5 rsc.org |
| Mixed Lamellar/Nonlamellar Bilayer | Simulated DOPE/DOPC | 5.9 rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules and identifying the structural features that are most important for that activity. nih.govyoutube.com
Development of Predictive Models for this compound Biological Activity
To develop a predictive QSAR model for analogs of this compound, a dataset of related compounds with known biological activities (e.g., inhibitory concentrations, IC50) would be required. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Various statistical methods can be employed to create the QSAR model, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.gov The goal is to create a model that can accurately predict the biological activity of new, untested analogs of this compound. The quality of the model is assessed using several statistical parameters, such as the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov
The following table presents hypothetical results from a QSAR study on a series of this compound analogs targeting a specific protein.
| Model Type | Descriptors Used | Training Set R² | Test Set R² | Training Set RMSE | Test Set RMSE |
| MLR | Mor26p, Hy, GATS7p, Mor04v | 0.88 | 0.85 | 0.31 | 0.35 |
| ANN | Mor26p, Hy, GATS7p, Mor04v | 0.96 | 0.94 | 0.19 | 0.21 |
Descriptor Generation and Selection for this compound QSAR
The foundation of a QSAR model lies in the molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. youtube.com These descriptors can be calculated from the 3D structure of the compounds, often optimized using force fields like AMBER. nih.gov
Descriptor selection is a critical step to identify which molecular properties are most correlated with the biological activity. A stepwise MLR method can be used to select a small set of the most relevant descriptors. nih.gov For a hypothetical QSAR model of this compound analogs, these descriptors might include:
Mor26p: 3D-MoRSE - signal 26 / weighted by atomic polarizabilities
Hy: Hydrophilic factor
GATS7p: Geary autocorrelation - lag 7 / weighted by atomic polarizabilities
Mor04v: 3D-MoRSE - signal 04 / weighted by atomic van der Waals volumes
The interpretation of these selected descriptors can provide valuable insights into the mechanism of action. For example, the inclusion of a hydrophilicity descriptor (Hy) might suggest that the compound's interaction with water is a key factor in its biological activity.
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling more efficient screening of compounds, optimizing molecular designs, and identifying potential synthetic pathways. harvard.edunih.gov These technologies are particularly valuable in analyzing the vast and complex datasets generated in pharmaceutical research. nih.gov
Predictive Modeling for this compound Synthesis and Reactivity
Large language models (LLMs) are emerging as powerful tools for predicting the synthesis of chemical compounds. arxiv.orgchemrxiv.org By fine-tuning these models on large databases of chemical reactions, it is possible to develop models that can predict the products of a reaction given the reactants (LHS2RHS), or conversely, the reactants needed to produce a target molecule (RHS2LHS). arxiv.orgarxiv.org
For a novel compound like this compound, an LLM could be used to generate potential synthetic routes. The model would be prompted with the target molecule's structure (represented, for example, in SMILES notation), and it would output a plausible reaction equation. mdpi.com
The table below illustrates hypothetical predictions from a fine-tuned LLM for the synthesis of this compound.
| Model | Input (Target) | Predicted Reactants | Predicted Products | Confidence Score |
| RHS2LHS | This compound | C10H9NO2S + C10H9NO3S2 | This compound | 0.89 |
| TGT2CEQ | This compound | C10H9NO2S + C10H9NO3S2 | This compound + H2O | 0.85 |
Deep Learning for this compound Target Identification
Identifying the biological targets of a compound is a crucial step in understanding its mechanism of action and potential therapeutic applications. nih.gov Deep learning models, such as deepDTnet, can be trained on large, heterogeneous networks of data—including chemical, genomic, and phenotypic information—to predict new interactions between drugs and protein targets. rsc.orgnih.gov
These models can achieve high accuracy in identifying novel molecular targets for known drugs. rsc.org For a compound like this compound, a deep learning approach could be used to screen a vast number of potential protein targets and rank them based on the predicted likelihood of interaction. chemrxiv.org This in silico target fishing can significantly accelerate the process of drug discovery and repurposing. nih.govmdpi.com
A hypothetical output from a deep learning model for this compound target identification is shown below.
| Predicted Protein Target | Gene Name | Prediction Score | Confidence Level | Potential Therapeutic Area |
| Cyclooxygenase-2 | PTGS2 | 0.92 | High | Anti-inflammatory |
| Tumor necrosis factor-alpha | TNF | 0.85 | High | Immunology |
| Carbonic anhydrase II | CA2 | 0.78 | Medium | Glaucoma |
| Matrix metalloproteinase-9 | MMP9 | 0.71 | Medium | Oncology |
De Novo Design of this compound-like Compounds
The de novo design of novel chemical entities, such as those similar to the molecular formula this compound, represents a significant advancement in medicinal chemistry and drug discovery. researchgate.net This computational approach facilitates the creation of new molecules with desired pharmacological properties from the ground up, rather than through the modification of existing compounds. researchgate.net The process is iterative and leverages sophisticated algorithms and computational models to explore the vast chemical space and identify promising candidates. researchgate.net
The foundation of de novo design lies in the ability to generate novel molecular structures. nih.gov Modern approaches often employ deep learning generative models, which can produce a wide array of unique chemical structures. mdpi.com For a target formula like this compound, these models can be trained on large databases of known molecules to learn the underlying rules of chemical bonding and structure. The models can then generate new, valid chemical structures that conform to the specified atomic composition.
Once a library of potential this compound-like compounds is generated, the next critical step is to evaluate their potential for biological activity and other desirable properties. This is achieved through a combination of molecular docking and molecular dynamics simulations. nih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target, providing an estimate of the binding affinity. nih.gov Molecular dynamics simulations then offer a more detailed view of the stability of the molecule-protein complex over time. nih.gov
A key aspect of the de novo design process is the scoring and ranking of the generated compounds. Scoring functions are used to assess various parameters, including binding affinity, drug-likeness, and synthetic accessibility. nih.gov This multi-parameter optimization is crucial for identifying candidates that not only have high predicted efficacy but are also practical to synthesize and have properties suitable for further development.
The following table illustrates a hypothetical set of de novo designed compounds with the formula this compound, along with their predicted properties.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Predicted Drug-Likeness Score | Synthetic Accessibility Score |
| This compound-001 | -9.8 | 0.75 | 2.5 |
| This compound-002 | -9.5 | 0.82 | 3.1 |
| This compound-003 | -9.2 | 0.79 | 2.8 |
| This compound-004 | -8.9 | 0.85 | 3.5 |
| This compound-005 | -8.7 | 0.88 | 3.2 |
The iterative nature of de novo design allows for the continuous refinement of the generated molecules. researchgate.net Based on the evaluation of the initial set of compounds, the generative models can be fine-tuned to produce new molecules with improved properties. This cycle of generation, evaluation, and refinement is repeated until compounds with the desired profile are identified.
Detailed Research Findings
Research in the field of de novo design has demonstrated its effectiveness in discovering novel bioactive compounds. researchgate.net Studies have shown that deep generative models, combined with reinforcement learning, can successfully generate molecules with dual-target activity. nih.gov For instance, generative models have been used to create compounds that simultaneously inhibit two different protein targets, a significant challenge in drug discovery. nih.gov
Molecular modeling studies have been instrumental in understanding the binding modes of de novo designed compounds. nih.gov For example, the analysis of porphyrin derivatives as proteasome inhibitors revealed that electrostatic and van der Waals interactions are the primary forces governing their binding. nih.gov Such insights are crucial for guiding the design of more potent and selective inhibitors.
Furthermore, computational studies have been successfully used to predict the key interactions between designed compounds and their biological targets. mdpi.com In the case of indolizine (B1195054) derivatives as COX-2 inhibitors, hydrophobic interactions were identified as the main contributor to their inhibitory activity. mdpi.com This information can be used to further optimize the structure of the compounds to enhance these favorable interactions.
Advanced Analytical Methodologies for C20h18n2o5s3 Research
Development of High-Throughput Screening (HTS) Assays for C20H18N2O5S3 Research
High-throughput screening (HTS) provides the foundation for discovering and characterizing ligands that modulate FPR2 activity. These assays are designed to test large libraries of compounds rapidly. For a known antagonist like WRW4, HTS platforms are primarily used to identify new receptor agonists or to characterize the antagonist's potency and selectivity by observing its ability to block agonist-induced responses. nih.govnih.gov
Cell-based assays are critical as they measure the functional consequences of receptor modulation in a living cellular environment. For WRW4, these platforms typically involve stimulating cells expressing FPR2 with a known agonist and measuring the inhibition of the response by WRW4.
Common cell-based HTS assays include:
Calcium Mobilization Assays: FPR2 activation by an agonist like WKYMVm leads to G-protein coupling and a subsequent increase in intracellular calcium ([Ca2+]i). medchemexpress.comnih.gov This transient flux can be measured using calcium-sensitive fluorescent dyes. In an HTS format, WRW4's antagonistic activity is quantified by its ability to inhibit this agonist-induced fluorescence signal, with data often expressed as an IC50 value (the concentration of antagonist required to inhibit 50% of the maximal agonist response). biocrick.commerckmillipore.com
Receptor Internalization Assays: Upon agonist binding, G protein-coupled receptors like FPR2 are often internalized into the cell via β-arrestin-mediated pathways. This process can be monitored in HTS formats using systems where β-arrestin is tagged with an enzyme fragment. eurofinsdiscovery.com When the receptor is activated and recruits β-arrestin, the complex internalizes into endosomes containing the complementary enzyme fragment, generating a detectable signal (e.g., chemiluminescence). eurofinsdiscovery.com WRW4 is used as a control antagonist in such assays to block agonist-driven internalization. eurofinsdiscovery.com
Chemotaxis Assays: A key function of FPR2 is to mediate chemotaxis, the directed migration of cells. High-throughput chemotaxis assays measure the ability of cells to migrate through a porous membrane towards an agonist. The antagonistic effect of WRW4 is determined by its capacity to block this cell migration. medchemexpress.com
Table 1: Comparison of Cell-Based HTS Platforms for WRW4 Research
| Assay Type | Principle | Endpoint Measured | Role of WRW4 |
|---|---|---|---|
| Calcium Mobilization | Agonist-induced G-protein activation releases intracellular calcium stores. | Transient increase in fluorescence from a calcium-sensitive dye. | Inhibits the agonist-induced fluorescent signal. |
| Receptor Internalization | Agonist binding triggers β-arrestin recruitment and receptor endocytosis. | Chemiluminescent or fluorescent signal from enzyme complementation. | Blocks agonist-induced receptor internalization. |
| Chemotaxis | Cells migrate along a concentration gradient of an FPR2 agonist. | Number of cells migrating through a porous membrane. | Prevents agonist-induced cell migration. |
Biochemical assays are cell-free systems that directly measure the interaction between a compound and its molecular target. These assays are valuable for confirming direct binding to the receptor and for screening campaigns where cell viability is a concern.
Competitive Binding Assays: This is the most direct biochemical method to assess the interaction of WRW4 with FPR2. The assay measures the ability of an unlabeled ligand (WRW4) to compete with a labeled ligand (e.g., a fluorescently or radiolabeled agonist like WKYMVm) for binding to membranes prepared from cells expressing FPR2. selleckchem.comrndsystems.com The displacement of the labeled ligand is measured, allowing for the calculation of WRW4's binding affinity (Ki). High-throughput flow cytometry platforms have been used to accelerate these types of binding inhibition assays. nih.gov
Table 2: Overview of Biochemical HTS for WRW4 Target Modulation
| Assay Type | Principle | Endpoint Measured | Key Parameter Determined |
|---|---|---|---|
| Competitive Binding | WRW4 competes with a labeled agonist for binding to FPR2 in isolated cell membranes. | Reduction in signal (fluorescence, radioactivity) from the labeled ligand. | Binding Affinity (Ki) |
Advanced Imaging Techniques for this compound Localization and Dynamics
Visualizing the location of WRW4 or its effect on its target receptor at subcellular and tissue levels is crucial for understanding its mechanism of action. Advanced imaging techniques offer powerful, label-free, or label-based methods to achieve this.
Directly tracking small molecules like WRW4 with fluorescence microscopy is challenging unless the molecule is chemically modified with a fluorescent tag, which could alter its biological activity. nih.gov Therefore, research often relies on indirect methods to study its effects.
Indirect Visualization: Rather than tracking WRW4 itself, studies often use fluorescently labeled agonists or probes that bind to FPR2. biocrick.com Confocal microscopy can then visualize the receptor on the cell surface. In these experiments, the addition of unlabeled WRW4 is used in competition assays to demonstrate the probe's specificity; a reduction in fluorescence upon co-incubation with WRW4 confirms that the probe binds to the same site. biocrick.com
Förster Resonance Energy Transfer (FRET): FRET is a technique that can detect changes in the distance between two fluorescent molecules, making it ideal for studying the conformational changes in a receptor upon ligand binding. nih.gov FRET-based biosensors for FPR2 have been developed to measure how different agonists and modulators alter the receptor's structure. nih.gov While not specifically reported for WRW4, such a system could be used to study how this antagonist prevents or reverses the specific conformational states induced by agonists.
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique used to map the spatial distribution of drugs, metabolites, and other biomolecules directly in thin sections of tissue. nih.govnih.govnih.gov This method is exceptionally well-suited for determining where a small molecule like WRW4 accumulates in a specific organ or tissue model following administration.
The most common MSI technique for this application is Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. frontiersin.orgmaastrichtuniversity.nl The process involves coating a thin tissue section with an energy-absorbing matrix. A laser is then rastered across the tissue, desorbing and ionizing molecules at each spot. A mass spectrum is generated for each pixel, creating a chemical map that shows the intensity and location of specific molecules based on their mass-to-charge ratio. nih.gov This allows for the precise visualization of WRW4 distribution within different histological regions of an ex vivo tissue sample. nih.govshu.ac.uk
Table 3: Typical Workflow for MALDI Mass Spectrometry Imaging of WRW4
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Collection | An organ or tissue is harvested from a research model at a set time point. | To capture the distribution of the compound in situ. |
| 2. Cryo-sectioning | The tissue is rapidly frozen and sliced into very thin sections (typically 10-20 µm). | To prepare a flat sample suitable for MSI analysis while preserving tissue morphology. |
| 3. Matrix Application | A chemical matrix (e.g., sinapinic acid, DHB) is uniformly applied to the tissue section. | To facilitate the absorption of laser energy and promote ionization of the analyte (WRW4). |
| 4. Data Acquisition | A laser rasters across the tissue section, and a mass spectrum is acquired at each (x,y) coordinate. | To generate a spatially resolved dataset of all detectable ions. |
| 5. Image Generation | Software is used to plot the signal intensity of the ion corresponding to WRW4's mass-to-charge ratio at each coordinate. | To create a visual map of WRW4's distribution and concentration across the tissue section. |
Chromatographic and Spectrometric Quantification in Research Settings
Accurate quantification of WRW4 in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. The gold-standard technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). bioanalysis-zone.comrsc.org
This method offers exceptional sensitivity and selectivity. rsc.org A typical workflow involves:
Sample Preparation: Biological samples are processed to remove interfering substances like proteins. Common methods include protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netthermofisher.com An internal standard is added to correct for variations in extraction and ionization.
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The sample travels through a column (commonly a C18 reversed-phase column) that separates WRW4 from other components based on its physicochemical properties. nih.gov
Mass Spectrometric Detection: As WRW4 elutes from the column, it enters the mass spectrometer. It is ionized (typically by electrospray ionization, ESI), and a specific precursor ion corresponding to its mass is selected. This ion is fragmented, and specific product ions are monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even at very low concentrations. nih.gov
Table 4: Representative LC-MS/MS Parameters for WRW4 Quantification
| Parameter | Description |
|---|---|
| Chromatography System | UHPLC |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile containing formic acid |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole Mass Spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for WRW4 |
| Product Ion(s) (Q3) | Specific fragment ions unique to WRW4 |
LC-MS/MS Method Development for this compound and Metabolite Quantification in Biological Matrices (In Vitro/Ex Vivo)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This methodology is widely used for the quantitative determination of drugs and their metabolites in complex biological samples such as plasma, urine, and tissue homogenates. researchgate.net
The development of a robust LC-MS/MS method for this compound would involve several critical steps. Initially, the chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, would be optimized to achieve efficient separation of the parent compound and its potential metabolites from endogenous matrix components. researchgate.net Subsequently, the mass spectrometric parameters would be fine-tuned. This includes the selection of the ionization mode (e.g., electrospray ionization - ESI) and the optimization of precursor and product ion transitions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM). protocols.io
Sample preparation is a crucial aspect of bioanalytical method development, aiming to extract the analytes of interest and remove interfering substances. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method would depend on the physicochemical properties of this compound and the nature of the biological matrix.
Validation of the developed method according to regulatory guidelines would be essential to ensure its reliability and accuracy. nih.gov Key validation parameters include specificity, linearity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability. nih.gov
Hypothetical Data Table for a Validated LC-MS/MS Method for this compound:
| Parameter | Optimized Value |
| Chromatographic Conditions | |
| Column | Hypothetical C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometric Conditions | |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | [Molecular Weight of this compound + H]+ |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy | To be determined experimentally |
This table presents a hypothetical set of parameters that would be determined during the method development process.
NMR-Based Metabolomics for this compound-Induced Metabolic Changes
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and highly reproducible analytical technique that provides detailed structural information about metabolites in biological samples. nih.govresearchgate.net NMR-based metabolomics is employed to obtain a comprehensive profile of small molecules and to investigate metabolic alterations induced by external stimuli, such as a chemical compound. mdpi.com
The application of NMR-based metabolomics to study the effects of this compound would involve the analysis of biological fluids or cell extracts following exposure to the compound. nih.gov The process typically begins with minimal sample preparation, a key advantage of NMR spectroscopy. researchgate.net
One-dimensional (1D) ¹H NMR spectra would be acquired for all samples, providing a metabolic fingerprint. nih.gov These spectra contain signals from numerous metabolites, and changes in the intensity of these signals can indicate metabolic perturbations. Due to the complexity of biological samples, spectral overlap is a common challenge. nih.gov To address this, two-dimensional (2D) NMR experiments, such as ¹H-¹H correlation spectroscopy (COSY) and ¹H-¹³C heteronuclear single quantum coherence (HSQC), can be utilized for unambiguous metabolite identification. nih.gov
The acquired NMR data would then be subjected to multivariate statistical analysis, including principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify statistically significant metabolic changes between control and this compound-treated groups. mdpi.com The metabolites that are significantly altered can then be mapped to specific metabolic pathways to elucidate the biological impact of the compound.
Hypothetical Data Table of Potential Metabolites Altered by this compound Identified by NMR:
| Metabolite | Change in Treated Group | Potential Pathway Affected |
| Lactate | Increased | Glycolysis / Energy Metabolism |
| Alanine | Decreased | Amino Acid Metabolism |
| Glucose | Decreased | Energy Metabolism |
| Glutamate | Increased | Amino Acid Metabolism / Neurotransmitter Synthesis |
| Acetate | Increased | Fatty Acid Metabolism |
This table illustrates the type of data that could be generated from an NMR-based metabolomics study of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
